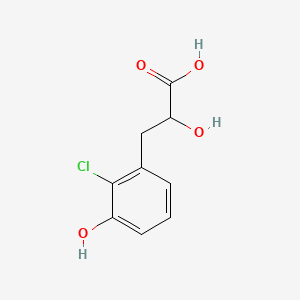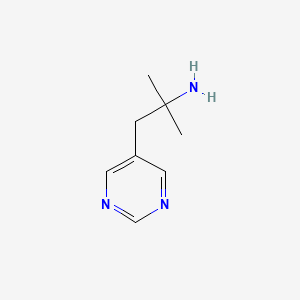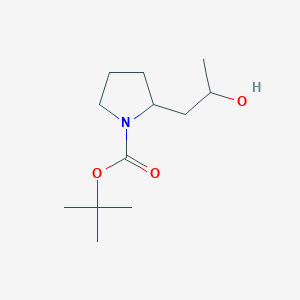
Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl group, a hydroxypropyl group, and a pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and 2-hydroxypropyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified using column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability .
Types of Reactions:
Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxypropyl group using reducing agents like sodium borohydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Regeneration of the hydroxypropyl group.
Substitution: Formation of various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The pyrrolidine ring can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate
- Tert-butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate
Comparison: Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate is unique due to the presence of the 2-hydroxypropyl group, which provides distinct reactivity and interaction profiles compared to its analogs. The hydroxypropyl group offers additional sites for hydrogen bonding and can influence the compound’s solubility and stability .
Eigenschaften
CAS-Nummer |
1536327-97-5 |
|---|---|
Molekularformel |
C12H23NO3 |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-9(14)8-10-6-5-7-13(10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 |
InChI-Schlüssel |
PEIYIQMKMZTUHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CCCN1C(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


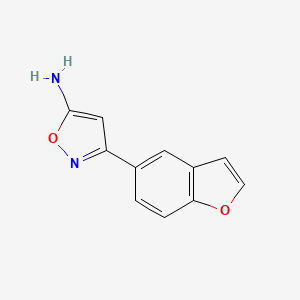
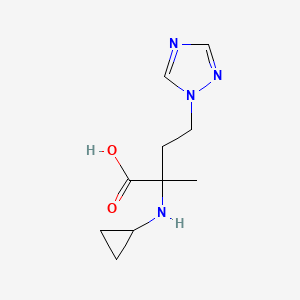
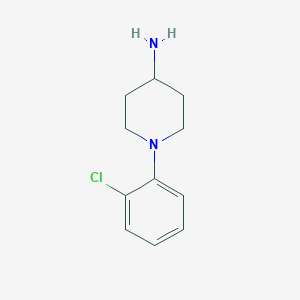

![5-iodo-2H,3H-furo[2,3-b]pyridine](/img/structure/B13618925.png)
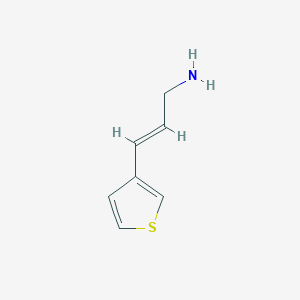

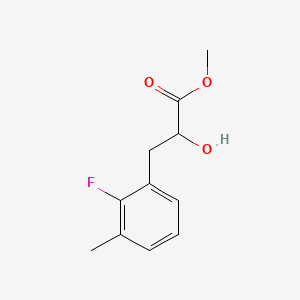
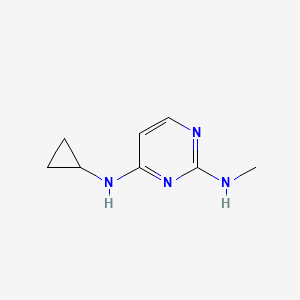
![2-(4-Bromopentyl)benzo[d]thiazole](/img/structure/B13618955.png)
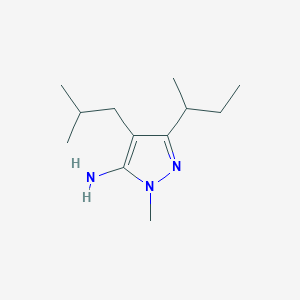
![Methyl({[2-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13618983.png)
